molecular formula C14H8Cl3NO5 B14603197 Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate CAS No. 59038-61-8

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate

Katalognummer: B14603197
CAS-Nummer: 59038-61-8
Molekulargewicht: 376.6 g/mol
InChI-Schlüssel: NIUBOMNPXLKXCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of nitro, trichlorophenoxy, and benzoate groups, which contribute to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate typically involves the nitration of methyl 2-hydroxy-5-(2,4,5-trichlorophenoxy)benzoate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more chlorine atoms.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Methyl 2-amino-5-(2,4,5-trichlorophenoxy)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitro-5-(2,4,5-trichlorophenoxy)benzoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-nitro-3,4,5-trimethoxybenzoate: Similar in structure but with methoxy groups instead of trichlorophenoxy.

    2’-Methyl-5’-nitro-2-(2,4,5-trichlorophenoxy)acetanilide: Contains an acetanilide group instead of a benzoate ester.

Uniqueness

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

59038-61-8

Molekularformel

C14H8Cl3NO5

Molekulargewicht

376.6 g/mol

IUPAC-Name

methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate

InChI

InChI=1S/C14H8Cl3NO5/c1-22-14(19)8-4-7(2-3-12(8)18(20)21)23-13-6-10(16)9(15)5-11(13)17/h2-6H,1H3

InChI-Schlüssel

NIUBOMNPXLKXCZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.